Product packaging for Irehdiamine A(Cat. No.:CAS No. 3614-57-1)

Irehdiamine A

Cat. No.: B1215802
CAS No.: 3614-57-1
M. Wt: 316.5 g/mol
InChI Key: XDELLWIDOQOKHV-YZXCLFAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Irehdiamine A (IDA) is a steroidal diamine compound recognized for its potent effects on bacterial cell membranes and its utility in foundational microbiological research. Studies have established that this compound functions by altering cell membrane permeability. It rapidly affects the influx and efflux of ions and other molecules, such as potassium and thiomethylgalactoside, in Escherichia coli . This action is nonspecific to any single transport system, indicating that the primary mechanism of this compound is a general disruption of the cellular permeability barrier . Due to this mechanism, this compound has been shown to be a potent inhibitor of bacteriophage growth and macromolecular synthesis in E. coli . Its effects on the cell membrane can reasonably explain its inhibitory actions on both viral growth and cellular metabolism, making it a valuable tool for researchers studying transport mechanisms, membrane biophysics, and bacterial virus interactions. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use. RUO products are exempt from many regulatory controls and their performance characteristics for clinical diagnosis have not been established .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36N2 B1215802 Irehdiamine A CAS No. 3614-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-aminoethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19H,5-12,22-23H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDELLWIDOQOKHV-YZXCLFAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925552
Record name Pregn-5-ene-3,20-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-57-1, 12645-44-2
Record name (3β,20S)-Pregn-5-ene-3,20-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3614-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irehdiamine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irehdiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregn-5-ene-3,20-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Biosynthetic Investigations of Irehdiamine a

Methodologies for Natural Source Identification and Collection

The identification and collection of natural sources are the foundational steps in isolating compounds like Irehdiamine A. This process involves exploring botanical and microbial entities that are known or suspected to produce the target molecule.

Botanical and Microbial Origin Investigations

This compound has been identified as a constituent of certain plant species, primarily within the Apocynaceae family. The genus Funtumia is a notable source, with Funtumia elastica (Stapf) yielding this compound, along with related alkaloids such as Irehdiamine B, conkurchine, irehamine, and irehine (B1209455) from its leaves cabidigitallibrary.orgresearchgate.netdspacedirect.org. Seeds of Funtumia elastica have also been reported to contain this compound as a major alkaloid, alongside other steroidal alkaloids like conamine and conessine (B1669311) researchgate.netdspacedirect.org.

Beyond botanical sources, microbial origins have also been investigated. Penicillium canescens has been identified as a microbial source from which this compound, described as a steroidal diamine, can be isolated researchgate.net. This suggests that fungal fermentation could be a viable route for obtaining this compound.

Table 2.1.1: Alkaloids Isolated from Funtumia elastica

Plant PartMajor AlkaloidsMinor AlkaloidsReference
LeavesThis compound, Irehdiamine B, Conkurchine, Irehamine, Irehine- cabidigitallibrary.orgresearchgate.netdspacedirect.org
SeedsThis compound, Irehdiamine B, Irehdiamine C, Irehdiamine D (as major)3β,20β-epimer of Irehdiamine I, Conamine, Conessine, N,N'-tetramethylholarrhimine (as minor) researchgate.netdspacedirect.org

Cultivation and Fermentation Strategies for Yield Optimization

While specific strategies for optimizing this compound yield through cultivation or fermentation are not extensively detailed in the provided literature, general approaches are applicable. For botanical sources like Funtumia elastica, cultivation would involve standard agricultural practices to ensure healthy plant growth and maximize alkaloid content in the harvested plant material. Factors such as soil composition, climate, and harvesting time can influence secondary metabolite production.

For microbial sources, such as Penicillium canescens, fermentation is the key strategy. Optimizing yield typically involves manipulating fermentation parameters like temperature, pH, aeration, nutrient availability (carbon and nitrogen sources), and the addition of precursor molecules. Strain selection and genetic engineering can also play significant roles in enhancing the production of specific metabolites like this compound nih.govbiorxiv.orgwikipedia.org. Research into biosynthetic pathways can guide these optimization efforts by identifying rate-limiting steps or key enzymes that can be targeted.

Advanced Chromatographic and Extraction Techniques for Isolation

Following the identification and collection of natural sources, sophisticated techniques are employed to extract and purify this compound from complex biological matrices.

Multi-Stage Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent syrris.comlibretexts.orgorganomation.comwikipedia.org. This method is particularly useful for isolating alkaloids, which often exhibit varying degrees of polarity and solubility in organic solvents compared to aqueous components. Multi-stage LLE involves repeating the extraction process multiple times to maximize the recovery of the target compound. The efficiency of LLE depends on factors such as the choice of solvent, the pH of the aqueous phase (especially for basic compounds like alkaloids), and the number of extraction stages libretexts.orgorganomation.com. While specific multi-stage LLE protocols for this compound are not detailed, the general principle involves partitioning the compound from an aqueous extract into a suitable organic solvent.

Preparative Chromatography for Compound Purification

Preparative chromatography is essential for obtaining highly pure compounds from crude extracts. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase evotec.commanufacturingchemist.comrotachrom.comdiva-portal.orgftb.com.hr. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are employed at preparative scales to isolate compounds like steroids and alkaloids evotec.comdiva-portal.org.

The process typically involves developing a separation method using analytical chromatography and then scaling it up for preparative purposes. This allows for the purification of milligrams to kilograms of material, depending on the scale of the equipment used evotec.commanufacturingchemist.com. The goal is to achieve a balance between yield, purity, and throughput, which often involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and temperature rotachrom.com. For steroidal alkaloids like this compound, chromatographic methods are crucial for separating them from other structurally similar compounds present in the natural extract.

Solid-Phase Extraction and Supercritical Fluid Extraction Approaches

Solid-Phase Extraction (SPE) is another valuable technique for sample preparation and purification, where compounds are separated based on their differential adsorption to a solid sorbent material. This method can be used for concentrating and cleaning up complex mixtures prior to further analysis or purification.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide, as an extraction solvent. SFE offers advantages such as tunable solvent strength, low operating temperatures, and environmentally friendly solvent use, making it suitable for extracting sensitive natural products evotec.com. While specific applications of SPE and SFE for this compound are not detailed in the provided search results, these advanced techniques represent potential tools for its isolation and purification, particularly for achieving high purity and optimizing recovery.

Biosynthetic Investigations

Understanding the biosynthesis of this compound provides insights into its natural production pathways and can inform strategies for yield optimization through metabolic engineering or fermentation. This compound is classified as a steroidal diamine, suggesting its biosynthesis originates from steroid precursors ontosight.ai9afi.comgay.solutions. The biosynthesis of steroids generally involves the mevalonate (B85504) pathway and subsequent cyclization and modification steps to form the characteristic steroid nucleus researchgate.net.

While specific enzymatic steps and regulatory mechanisms for this compound biosynthesis are not extensively detailed, research into related steroidal alkaloids and microbial secondary metabolite production pathways offers context nih.govbiorxiv.orgcore.ac.uk. For instance, the production of alkaloids in microorganisms like Penicillium canescens involves complex enzymatic machinery, often including non-ribosomal peptide synthetases and other enzymes that modify steroid skeletons researchgate.netnih.govbiorxiv.org. Investigations into these pathways could potentially lead to engineered microbial strains for more efficient production of this compound.

Compound List:

this compound

Irehdiamine B

Conkurchine

Irehamine

Irehine

Conessine

Conamine

N,N'-tetramethylholarrhimine

Pseudotaraxasterol

Funtumic acid A

Funtumic acid B

Funtumic acid C

Elasticine

5-hydroxypyridine-3-carboxamide

Holarrhetine

Holarrhesine

Isoconessimine

Holonamine

Funtudiamine B

Solanine

Samandarine

Tomatillidine

3-epi-irehdiamine A

Irehdiamine I

Kurchessine dihydrochloride (B599025)

Sarcodinine dihydrochloride

Structural Elucidation Methodologies for Irehdiamine a

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Analysis

NMR spectroscopy stands as the cornerstone for determining the constitution and stereochemistry of organic molecules in solution. For a complex steroidal framework like Irehdiamine A, a suite of advanced one- and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's spatial arrangement.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is fundamental for identifying spin-spin coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This allows for the tracing of proton connectivity throughout the steroidal rings and side chains, establishing contiguous proton networks. For instance, cross-peaks in the COSY spectrum would confirm the sequence of protons within the cyclohexane rings of the steroid core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, primarily ¹³C in this context. creative-biostructure.com Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, enabling the unambiguous assignment of protonated carbons in the this compound structure. sdsu.eduemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the complete carbon skeleton, the HMBC experiment is employed. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). creative-biostructure.com This technique is crucial for identifying quaternary carbons (those with no attached protons) and for linking different spin systems that were established by COSY analysis, thereby connecting the various rings and substituents of this compound. sdsu.eduresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining the stereochemistry and conformation of the molecule. wikipedia.org They detect through-space correlations between protons that are in close proximity, irrespective of the number of bonds separating them. The intensity of a NOESY or ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This information is critical for establishing the relative configuration of stereocenters, such as the orientation of substituents (e.g., axial vs. equatorial) on the steroid rings and the geometry at ring junctions. researchgate.netwikipedia.org

Table 1: Application of 2D NMR Techniques to this compound Structural Elucidation This table is a representative example based on standard methodologies, as specific experimental data for this compound is not publicly available.

NMR Experiment Type of Correlation Information Gained for this compound
COSY ¹H-¹H through 2-3 bondsIdentifies neighboring protons; maps out proton spin systems within each ring of the steroid nucleus.
HSQC ¹H-¹³C through 1 bondAssigns protons to their directly attached carbons.
HMBC ¹H-¹³C through 2-4 bondsConnects different structural fragments; identifies quaternary carbons; confirms ring junctions and substituent placement.
NOESY/ROESY ¹H-¹H through space (<5 Å)Determines relative stereochemistry (e.g., cis/trans ring fusions); reveals the 3D conformation of the molecule in solution.

Quantitative NOE Measurements for Interproton Distances and Conformational Dynamics

While qualitative NOESY data provides essential stereochemical information, quantitative NOE measurements can offer more precise insights into the conformational dynamics of this compound. nih.gov By carefully measuring the build-up rates of NOE signals, it is possible to calculate approximate distances between specific pairs of protons. nih.gov This quantitative data can be used as constraints in computational molecular modeling to generate a refined 3D structure or to characterize the conformational flexibility of the steroid rings and side chains in solution. nih.gov However, this approach requires careful experimental setup and data analysis to account for factors like spin diffusion, which can complicate interpretation. nih.govnih.gov

Solid-State NMR Applications for Structural Insights in Non-Solution States

While solution-state NMR provides data on the molecule's conformation in a solvent, solid-state NMR (ssNMR) can offer complementary information about its structure in a crystalline or amorphous solid form. nih.govliverpool.ac.uk Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples. mdpi.com This is particularly valuable for studying molecules that are insoluble or that may adopt a different conformation in the solid state compared to solution. For this compound, ssNMR could reveal details about intermolecular packing in a crystal lattice and provide structural parameters that can be compared with data from X-ray crystallography. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition and for gaining structural information through fragmentation analysis. nih.govresearchgate.net

Tandem Mass Spectrometry (MSn) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS or MSⁿ) involves the selection of a specific parent ion (for example, the molecular ion of this compound), which is then fragmented by collision-induced dissociation (CID) or other methods. wikipedia.orgnih.gov The resulting fragment ions are then mass-analyzed. scielo.br By systematically analyzing the fragmentation patterns, it is possible to deduce the structure of different subunits of the molecule. scispace.comresearchgate.net For a steroidal alkaloid like this compound, MS/MS experiments would be expected to show characteristic losses of the nitrogen-containing side chains and specific cleavages of the steroid rings. This data provides powerful confirmatory evidence for the proposed structure and helps to piece together the molecular puzzle. scielo.br

Table 2: Hypothetical HRMS and Tandem MS Data for this compound This table is a representative example based on standard fragmentation patterns for steroidal alkaloids, as specific experimental data for this compound is not publicly available.

Analysis Ion m/z (Mass-to-Charge Ratio) Interpretation
HRMS [M+H]⁺Calculated exact massConfirms the elemental composition (e.g., CₓHᵧN₂).
MS/MS [M+H]⁺Precursor ion massParent ion selected for fragmentation.
MS/MS Fragment 1Mass of [M+H]⁺ - Loss of NH₃Suggests the presence of a primary amine group.
MS/MS Fragment 2Mass of [M+H]⁺ - Loss of amine side chainIdentifies the mass and composition of a key substituent.
MS/MS Fragment 3Mass corresponding to steroid ring cleavageProvides information on the core steroidal structure.

Ion Mobility Mass Spectrometry for Gas-Phase Conformation Assessment

Ion mobility mass spectrometry (IM-MS) adds another dimension of separation to mass analysis. nih.gov It separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge distribution as they drift through a gas-filled cell. nih.gov This provides a measure of the ion's rotationally averaged collision cross-section (CCS), which is related to its three-dimensional shape in the gas phase. unipr.it For a complex molecule like this compound, which may exist as different conformers or isomers, IM-MS can potentially separate these different forms. nih.gov This technique can provide valuable insights into the gas-phase conformation of the molecule, which can be compared with the solution-phase conformation determined by NMR and with theoretical calculations. nih.govwaters.com

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for a molecule with a complex steroidal framework like this compound.

To determine the absolute stereochemistry of this compound, a suitable single crystal must first be grown. This is often a challenging step, requiring the screening of various solvents and crystallization conditions. Once a high-quality crystal is obtained, it is mounted on a goniometer and cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms.

The crystal is then irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. These intensities are measured by a detector as the crystal is rotated. The collected data are then processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).

The final step is the solution and refinement of the crystal structure. Computational methods are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a model of the molecule, and the atomic positions and other parameters are refined against the experimental data to achieve the best possible fit. For determining the absolute configuration of a chiral molecule like this compound from a non-centrosymmetric space group, anomalous dispersion effects are utilized. The differences in the intensities of Friedel pairs of reflections allow for the unambiguous assignment of the absolute stereochemistry.

A hypothetical data table for the single-crystal X-ray diffraction of this compound is presented below to illustrate the typical parameters reported.

ParameterHypothetical Value for this compound
Chemical formulaC₂₁H₃₈N₂
Formula weight318.54 g/mol
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)23.789(9)
α (°)90
β (°)90
γ (°)90
Volume (ų)3715(3)
Z8
Calculated density (g/cm³)1.138
Absorption coefficient (mm⁻¹)0.068
F(000)1424
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 26.0
Reflections collected29876
Independent reflections7321 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.135
Absolute structure parameter0.05(7)

Synthetic Approaches and Derivatization Strategies for Irehdiamine a and Analogues

Total Synthesis Strategies Towards the Core Pregnane (B1235032) Skeleton of Irehdiamine A

The total synthesis of this compound involves constructing the characteristic four-ring steroid nucleus and subsequently installing the specific amine functionalities with the correct stereochemistry. While specific total syntheses of this compound are not extensively detailed in the provided literature, general strategies for building the pregnane skeleton and introducing amine groups are applicable.

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of this compound would typically involve dissecting the molecule into simpler, readily available precursors. Key disconnections could be made at the C-N bonds of the amine groups, leading back to a pregnane skeleton with carbonyl or other suitable functional groups at C3 and C20. Further disconnections of the steroid core might involve breaking carbon-carbon bonds within the fused ring system, potentially leading to acyclic or simpler cyclic precursors. Strategies often employed in steroid synthesis include Diels-Alder reactions for ring construction and various cyclization reactions thieme-connect.comnih.gov. The challenge lies in establishing the correct stereochemistry at multiple chiral centers inherent to the steroid framework.

Stereoselective and Regioselective Methodologies for Amine Introduction

Introducing amine groups stereoselectively and regioselectively at the C3 and C20 positions is crucial for synthesizing this compound. Several methodologies are relevant:

Reductive Amination: This is a common method for converting carbonyl groups into amines. A ketone or aldehyde precursor at C3 and C20 could be reacted with an amine source (e.g., ammonia (B1221849) or a protected amine) in the presence of a reducing agent. For example, reagents like triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA) or Lewis acids have been used for reductive cyclization in steroid synthesis, which can be adapted for reductive amination mdpi.comresearchgate.net. The stereochemical outcome depends heavily on the steric accessibility of the carbonyl group and the reducing agent used.

Enzymatic Amination: Biocatalysis offers highly selective routes for amination. Enzymes like transaminases can catalyze the stereoselective transfer of an amino group to a ketone or aldehyde mdpi.comnih.gov. Similarly, lyases have been employed for regioselective and stereoselective C-N bond formation nih.gov. These enzymatic approaches are particularly valuable for achieving high enantiomeric and diastereomeric purity.

Nucleophilic Substitution: If precursors with suitable leaving groups (e.g., halides, tosylates) at C3 and C20 are available, direct nucleophilic substitution with an amine source could be considered. However, controlling regioselectivity and stereoselectivity in SN2 reactions on complex steroid systems can be challenging due to steric hindrance and potential competing elimination reactions.

The synthesis of the four stereoisomers of 3,20-diaminopregn-5-enes, including this compound, has been reported, indicating that specific stereochemical control is achievable nih.gov.

Protecting Group Chemistry in Multi-Step Syntheses

Multi-step syntheses of complex molecules like this compound necessitate the use of protecting groups to temporarily mask reactive functional groups, preventing unwanted side reactions.

Hydroxyl Group Protection: Steroid precursors often possess hydroxyl groups (e.g., at C3, C17). Common protecting groups for hydroxyls include:

Silyl Ethers: tert-Butyldimethylsilyl (TBS), triisopropylsilyl (TIPS) ethers are widely used due to their ease of introduction and selective removal under mild conditions, often using fluoride (B91410) sources jocpr.comrsc.orgresearchgate.nethighfine.comcem.com.

Benzyl Ethers: Introduced via Williamson ether synthesis and removed by hydrogenolysis highfine.com.

Acetals/Ketals: Such as methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, are sensitive to acidic conditions highfine.comcem.com.

Amine Group Protection: While this compound contains primary amines, synthetic intermediates might require protection for the amine functionalities. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), which can be removed under specific acidic or basic conditions, respectively jocpr.comcem.com. Acyl groups can also serve as amine protecting groups.

The choice of protecting group is dictated by its stability under the reaction conditions for subsequent transformations and the orthogonality of its removal in the presence of other protecting groups jocpr.comrsc.orgresearchgate.net.

Semi-Synthesis and Late-Stage Functionalization from Natural Precursors

Semi-synthesis offers an efficient route to complex steroids by utilizing readily available natural products as starting materials. Precursors such as pregnenolone, tigogenin, diosgenin, cholesterol, and phytosterols (B1254722) are abundant and can be chemically modified to introduce the desired functionalities mdpi.comresearchgate.netiaea.orgnih.govacs.orgrsc.orgresearchgate.netnih.gov.

Late-stage functionalization involves modifying an advanced intermediate or a natural product to introduce the amine groups. For instance, a pregnane derivative with carbonyl groups at C3 and C20 could undergo reductive amination. Alternatively, if hydroxyl groups are present at these positions, they could be converted to amines via oxidation to ketones followed by reductive amination, or through other functional group interconversions. The semi-synthetic approach leverages the pre-existing steroid skeleton, significantly reducing the synthetic effort required for total synthesis.

Design and Synthesis of this compound Derivatives and Stereoisomers

The synthesis of derivatives and stereoisomers of this compound is crucial for structure-activity relationship (SAR) studies and for optimizing biological properties.

Rational Design Principles for Structural Modification

Rational design of this compound analogues can be guided by understanding the SAR of related steroidal alkaloids and diamines. For pregnane alkaloids, substituents at various positions (C-3, 5, 6, 7, 15, 16, 17, and 21) have been shown to influence cytotoxic activity, with modifications at C-16 and C-17 being particularly important for anticancer effects frontiersin.org.

Design principles for creating derivatives might involve:

Varying the amine groups: Modifying the primary amines to secondary or tertiary amines, or introducing different substituents onto the nitrogen atoms.

Altering stereochemistry: Synthesizing epimers at C3 or C20, or other stereocenters within the pregnane skeleton. The synthesis of stereoisomers of this compound has been reported nih.gov.

Modifying the steroid backbone: Introducing unsaturation, hydroxyl groups, or altering the ring structure.

Conjugation: Linking this compound or its derivatives to other biologically active molecules or carriers.

These modifications aim to enhance potency, selectivity, or alter pharmacokinetic properties. The availability of diverse synthetic methodologies, including stereoselective amination and protecting group strategies, enables the systematic exploration of chemical space around the this compound scaffold.

Synthetic Methodologies for Varied Amine Substitutions and Stereochemical Control

The synthesis of steroidal diamines like this compound involves manipulating the steroid backbone and introducing or modifying amine groups. While specific methodologies for this compound's amine substitutions and stereochemical control are not detailed in the provided search results, general approaches in amine synthesis are relevant.

Reductive Amination: This is a common method for forming amines from carbonyl compounds (aldehydes or ketones) and amines, followed by reduction of the imine intermediate. It offers a pathway to introduce amine functionalities or modify existing ones. The process can be controlled using various reducing agents and catalysts, allowing for potential stereochemical outcomes depending on the reagents and conditions used researchgate.netmjcce.org.mkjfda-online.com.

Nucleophilic Substitution: Reactions involving alkyl halides with ammonia or primary/secondary amines are classic routes to amines. Similarly, the Gabriel amine synthesis, involving the alkylation of phthalimide (B116566) followed by hydrolysis, is a well-established method for preparing primary amines mjcce.org.mkjfda-online.com.

Stereochemical Control: Achieving stereochemical control in amine synthesis often relies on chiral catalysts, chiral ligands, or chiral auxiliaries. For instance, transition-metal-catalyzed isomerization reactions of allylic amines can introduce chirality at specific positions thermofisher.com. The development of enantioselective methods is crucial for synthesizing stereochemically pure compounds, which is often critical for biological activity thermofisher.comnumberanalytics.com.

Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are vital for understanding how modifications to a molecule's structure affect its biological activity. For steroidal compounds like this compound, SAR studies would typically involve synthesizing analogues with variations in the steroid core, the position or nature of the amine substituents, or stereochemistry.

Steroid Backbone Modifications: Analogues might be synthesized by altering functional groups on the steroid nucleus or modifying the ring structures. Previous studies on related steroidal compounds have shown that substitutions on specific rings can significantly impact biological activity chromatographyonline.combocsci.com.

Amine Group Modifications: Altering the amine groups, for example, by alkylation, acylation, or introducing different amine types, is a common strategy in SAR studies. The presence and configuration of amine groups are often critical for a molecule's interaction with biological targets thermofisher.comnumberanalytics.com.

Stereoisomer Synthesis: Synthesizing different stereoisomers of this compound or its analogues would allow for the investigation of how stereochemistry influences biological efficacy. For example, studies on other steroidal diamines have identified different stereoisomers with varying DNA-binding affinities thermofisher.comnih.gov.

Chemical Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a key technique in analytical chemistry used to modify compounds for enhanced detection, separation, or stability. This is particularly relevant for molecules like this compound, which may have limited inherent detectability or chromatographic behavior.

Derivatization for Enhanced Spectroscopic Detection and Separation

Derivatization aims to improve the analytical performance of compounds, making them more amenable to techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Improving Detectability: Many compounds, including amines, lack strong chromophores or fluorophores, leading to poor detection limits. Derivatization with reagents that introduce such groups can significantly enhance sensitivity. For instance, reagents like dansyl chloride (DnsCl) or 9-fluorenylmethyl chloroformate (FMOC) are commonly used to derivatize amines, creating fluorescent or UV-absorbing products suitable for HPLC-Fluorescence Detection (HPLC-FLD) or HPLC-Diode Array Detection (HPLC-DAD) mdpi.comnih.govbakerlab.org. Halogenated nitrobenzene (B124822) derivatives can also be used to form UV-absorbing products thermofisher.com.

Enhancing Separation: Derivatization can alter the polarity and volatility of analytes, improving their chromatographic retention and separation efficiency. For polar compounds like amines, derivatization can increase hydrophobicity, leading to better retention on reversed-phase HPLC columns nih.gov. It can also be used to convert enantiomers into diastereomers for chromatographic resolution using achiral columns nih.gov.

Stabilization: Derivatization can convert labile compounds into more stable derivatives, preventing degradation during analysis nih.gov.

Introduction of Reporter Tags for Biological Probe Development

The development of biological probes often involves attaching reporter tags to a molecule of interest, such as this compound, to facilitate its visualization, tracking, or interaction studies within biological systems.

Fluorescent Labeling: Attaching fluorophores to this compound would enable its detection and localization within cells or tissues using fluorescence microscopy or flow cytometry. Common fluorescent labeling strategies involve covalently attaching reactive fluorophore derivatives to functional groups on the target molecule. For amines, derivatization reagents that react with the amine group can be coupled with fluorophores. For example, isothiocyanates or activated esters can react with amines to form stable, fluorescent conjugates.

Reporter Tags for Bioimaging: Reporter tags can include fluorescent dyes, biotin, or other molecules that can be detected by specific assays or antibodies. These tags are crucial for creating biological probes that allow researchers to study the distribution, metabolism, and target interactions of compounds like this compound in complex biological environments. The choice of tag and conjugation strategy depends on the specific application, such as live-cell imaging or in vitro biochemical assays.

Molecular and Cellular Mechanisms of Action of Irehdiamine a

Interaction with Nucleic Acids and DNA Topography Modulation

The potential for Irehdiamine A, a steroidal diamine, to interact with the polyanionic structure of DNA is chemically plausible. The protonated amine functions at physiological pH would be expected to engage in electrostatic interactions with the phosphate (B84403) backbone of DNA. However, the specific nature and consequences of this binding, such as the modulation of DNA topography, require empirical investigation.

Biophysical Characterization of this compound-DNA Binding Dynamics

A thorough biophysical characterization is essential to understand the affinity, mode, and structural impact of this compound binding to DNA.

Thermal denaturation, or DNA melting, is the process where the double-stranded DNA helix dissociates into single strands upon heating. The melting temperature (Tm), the temperature at which 50% of the DNA is denatured, is a key indicator of DNA stability. Ligands that bind to and stabilize the double helix typically increase the Tm.

No experimental data is available in the searched scientific literature regarding the effect of this compound on the thermal stability of DNA. A hypothetical study would involve measuring the Tm of a standard DNA solution (e.g., calf thymus DNA) in the absence and presence of increasing concentrations of this compound. An increase in Tm would suggest a stabilizing interaction.

Hypothetical Data Table: Effect of this compound on DNA Melting Temperature (Tm)

This compound Concentration (µM) ΔTm (°C)
0 0
Data Not Available Data Not Available
Data Not Available Data Not Available

DNA topoisomerases are enzymes that regulate the topological state of DNA by introducing or removing supercoils. The activity of these enzymes can be modulated by DNA-binding agents. For instance, intercalating agents unwind the DNA helix, which can be observed as a relaxation of negatively supercoiled plasmid DNA, followed by the introduction of positive supercoils at higher concentrations.

There are no published studies detailing the effect of this compound on the supercoiling or relaxation of closed circular duplex DNA. Such an experiment would typically involve incubating supercoiled plasmid DNA with a topoisomerase in the presence and absence of this compound. The resulting changes in DNA topology would be analyzed by agarose (B213101) gel electrophoresis.

Circular dichroism (CD) spectroscopy is highly sensitive to the secondary structure of DNA. The B-form DNA typically exhibits a positive band around 275 nm and a negative band around 245 nm. Ligand binding can induce changes in the CD spectrum, providing insights into the binding mode and its effect on DNA conformation.

Fluorescence quenching studies can also be employed to investigate binding. This could involve using a fluorescent probe that binds to DNA, and then measuring the quenching of its fluorescence upon the addition of this compound. Alternatively, if this compound itself were fluorescent, changes in its fluorescence upon binding to DNA could be monitored.

Specific circular dichroism or fluorescence quenching data for the interaction of this compound with DNA are not available in the public domain.

Role of Specific DNA Sequences and Structures in Binding Specificity

Many DNA-binding molecules exhibit a preference for certain DNA sequences (e.g., AT-rich or GC-rich regions) or specific DNA structures (e.g., B-DNA, Z-DNA, or G-quadruplexes). The binding specificity of a ligand is determined by its ability to form favorable interactions with the unique chemical features of different sequences or structures.

There is no research available that has investigated the DNA sequence or structure specificity of this compound binding. To determine this, techniques such as DNase I footprinting, isothermal titration calorimetry with different DNA sequences, or competition dialysis assays would be required.

Computational Modeling and Molecular Dynamics Simulations of this compound-DNA Complexes

Based on a review of publicly available scientific literature, specific studies on the computational modeling and molecular dynamics simulations of this compound-DNA complexes have not been identified. While these techniques are valuable for understanding the interaction between small molecules and DNA, research dedicated to the specific binding mode and dynamics of this compound with DNA using these computational approaches does not appear to be published.

Effects on Cellular Membrane Integrity and Permeability

This compound has been shown to induce significant and reversible alterations in the membrane permeability of bacteria such as Escherichia coli. nih.govnih.gov The compound's primary action is targeted at the cell membrane, leading to a general disruption of its barrier function rather than an interaction with a specific transport system. nih.gov This disruption affects the normal passage of ions and molecules across the membrane, leading to leakage of intracellular components and altered transport activities. nih.gov The effects on permeability are potent and have been observed at concentrations as low as 2 x 10⁻⁵ M. nih.gov

Modulation of Ion Transport Systems (e.g., Potassium, Thiomethylgalactoside)

The alteration of membrane permeability by this compound directly impacts various ion and molecule transport systems. Research using radioactive tracers has provided insight into these effects.

Potassium (K⁺) Transport : this compound rapidly affects both the influx and efflux (leakage) of potassium ions (measured using ⁴²K) in E. coli. nih.gov The increased leakage from the cells makes it difficult to determine if there is also a direct inhibitory effect on the active transport mechanism for potassium. nih.gov The compound's ability to disrupt the potassium gradient is a key aspect of its effect on the cell. nih.gov

Thiomethylgalactoside (TMG) Transport : Similar to its effect on potassium, this compound also disrupts the transport of TMG, a lactose (B1674315) analog used to study the lac permease system. nih.gov Studies with ¹⁴C-labeled TMG show that the steroidal diamine affects both the influx and efflux of the molecule, indicating a general disruption of membrane function rather than a specific inhibition of the TMG transporter. nih.gov

The following table summarizes the observed effects of this compound on cellular transport systems in E. coli.

Transport SystemMolecule StudiedObserved Effect on InfluxObserved Effect on Efflux (Leakage)Reference
Potassium TransportPotassium (K⁺)AffectedIncreased nih.gov
Lac Permease SystemThiomethylgalactoside (TMG)AffectedIncreased nih.gov

Mechanistic Analysis of Permeability Barrier Disruption

The mechanism by which this compound disrupts the permeability barrier of the cell membrane is understood to be a direct action on the membrane's structure. nih.gov The compound does not appear to target a single, specific transport protein. Instead, its effects on potassium transport are mirrored by similar effects on the TMG transport system. nih.gov This suggests a generalized increase in membrane permeability, leading to the leakage of small molecules that are normally retained within the cell. nih.gov This disruption of the fundamental barrier function of the cell membrane is considered the primary mechanism that can explain the broader inhibitory actions of this compound on cellular metabolism and bacteriophage growth. nih.gov

Influence on Membrane Fluidity and Lipid Bilayer Organization

Impact on Macromolecular Biosynthesis

The disruption of cellular membrane integrity and the resulting leakage of essential ions and small molecules by this compound has a downstream impact on macromolecular synthesis. nih.gov The maintenance of specific intracellular ionic concentrations is critical for the function of enzymes involved in replication, transcription, and translation. The effects of this compound on cell permeability are significant enough to account for its observed inhibitory effects on these vital cellular processes. nih.gov

This compound has been identified as an inhibitor of macromolecular synthesis, with a particularly noted effect on DNA replication. In studies involving bacteriophage-infected E. coli, phage-directed DNA synthesis was found to be more sensitive to inhibition by this compound than the synthesis of RNA and protein. researchgate.net This suggests a more pronounced, though not necessarily direct, inhibitory effect on the pathways involved in DNA replication.

Modulation of RNA Transcription Processes

Specific studies detailing the direct modulation of RNA transcription processes by this compound are not readily found in the available scientific literature. Generally, the investigation into how a compound affects RNA transcription involves assessing its influence on the synthesis of RNA from a DNA template. This can occur through various mechanisms, including the direct inhibition of RNA polymerase enzymes, interference with the binding of transcription factors to promoter regions of genes, or by altering the structure of the DNA template itself, making it inaccessible for transcription. nih.gov

Research in this area often employs techniques such as in vitro transcription assays, where the compound's effect on the activity of purified RNA polymerase is measured. In cellular models, reporter gene assays are utilized to determine if a compound can suppress or enhance the transcription of a specific gene. mdpi.com Furthermore, advanced techniques like RNA sequencing (RNA-seq) can provide a global view of the transcriptional changes within a cell upon treatment with a compound, revealing which genes and pathways are most affected. mdpi.com For steroidal alkaloids in plants, transcription factors are known to play a key role in regulating their biosynthesis, highlighting the intricate relationship between such compounds and transcriptional machinery. nih.gov

Effects on Protein Synthesis Machinery

Detailed experimental evidence on the specific effects of this compound on the protein synthesis machinery is limited. A compound can interfere with protein synthesis at multiple stages. This includes the charging of transfer RNA (tRNA) with amino acids, the initiation, elongation, or termination steps of polypeptide chain synthesis on the ribosome, or by affecting the stability and function of the ribosomes themselves.

To determine the effects of a substance on protein synthesis, researchers often use in vitro translation systems, which contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, and enzymes). nih.gov The addition of the compound of interest can reveal its inhibitory or modulatory effects. In cellular studies, the incorporation of radiolabeled amino acids into newly synthesized proteins is a common method to quantify the rate of protein synthesis. nih.gov Analysis of polysome profiles through techniques like sucrose (B13894) gradient centrifugation can also indicate whether a compound causes ribosomes to disassociate from messenger RNA (mRNA), which is a hallmark of translation inhibition.

Identification and Characterization of Molecular Targets

The precise molecular targets of this compound have not been extensively characterized in the available literature. The process of identifying and validating the molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. This typically involves a combination of biochemical, proteomic, and genetic approaches.

Biochemical Target Engagement Assays

Specific biochemical target engagement assays for this compound are not described in published research. These assays are designed to confirm the direct physical interaction between a compound and its protein target within a cellular environment. researchgate.net A variety of techniques can be employed for this purpose.

One common method is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of a protein when it binds to a ligand. mpg.de Other approaches include NanoBRET™ target engagement assays, which use bioluminescence resonance energy transfer to detect compound binding to a target protein in living cells. researchgate.net Biochemical assays using purified proteins can also determine the potency and selectivity of a compound for its target. mpg.de

Interactive Data Table: Examples of Biochemical Target Engagement Assays

Assay TypePrincipleInformation Gained
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Target engagement in intact cells and tissues.
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion protein and a fluorescent energy transfer molecule.Quantitative measurement of compound affinity and residence time at the target in living cells.
Differential Scanning Fluorimetry (DSF) Monitors changes in protein melting temperature upon ligand binding using a fluorescent dye.High-throughput screening for ligand binding and buffer optimization.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a compound binds to its target.Provides a complete thermodynamic profile of the binding interaction (affinity, enthalpy, entropy).

This table represents examples of assays and not specific data for this compound.

Proteomic and Metabolomic Profiling for Pathway Perturbation Analysis

There are no specific proteomic or metabolomic profiling studies for this compound available in the public scientific literature. These "omics" technologies provide a global, unbiased view of the changes occurring within a cell or organism upon treatment with a compound. researchgate.net

Proteomic profiling involves the large-scale analysis of proteins and can identify changes in protein expression levels, post-translational modifications, or protein-protein interactions. This can reveal the cellular pathways that are perturbed by the compound. drugbank.com

Metabolomic profiling focuses on the comprehensive analysis of small molecule metabolites. journalajocs.com By identifying changes in the metabolome, researchers can understand how a compound affects cellular metabolism and other biochemical pathways. mdpi.com Integrating proteomic and metabolomic data can provide a more complete picture of the compound's mechanism of action. journalajocs.com

Genetic Screens for Modulators of this compound Activity

Specific genetic screens to identify modulators of this compound activity have not been reported in the available literature. Genetic screens are powerful tools for identifying genes and pathways that are involved in the mechanism of action of a compound. researchgate.net These screens can be performed in various model organisms, such as yeast, nematodes, or human cell lines.

One common approach is a chemical-genetic screen, where a library of mutant strains, each with a known gene deletion, is treated with the compound of interest. Strains that show increased sensitivity or resistance to the compound can point to genes that are involved in its activity. researchgate.net More recently, CRISPR-based screening technologies have become a powerful tool for genome-wide identification of genes that modulate a compound's effects. researchgate.net Phenotypic screens can also be developed to identify compounds that reverse a particular disease-related phenotype. mdpi.com

Structure Activity Relationship Sar Studies of Irehdiamine a and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Predictive Modeling for Novel Analogue Design

The design of novel analogues with optimized biological activity and physicochemical properties is a cornerstone of modern medicinal chemistry. For compounds like Irehdiamine A, which interact with DNA, predictive modeling plays a crucial role in guiding synthetic efforts towards more potent, selective, and therapeutically valuable molecules. This approach leverages computational techniques to forecast the impact of structural modifications on a compound's interaction with its biological target, thereby accelerating the drug discovery process and reducing the need for extensive empirical screening.

Methodologies for Predictive Analogue Design

A range of computational methodologies are employed to predict the behavior of novel analogues, offering insights into their potential efficacy and binding characteristics. These methods are particularly valuable when applied to DNA-interacting agents, where subtle structural changes can significantly alter binding affinity, mode, and biological outcome.

Quantitative Structure-Activity Relationships (QSAR) : QSAR studies establish mathematical relationships between the structural or physicochemical properties (descriptors) of a series of compounds and their observed biological activity. By developing robust QSAR models, researchers can predict the activity of new, unsynthesized analogues based on their calculated descriptors. For DNA intercalators, QSAR models can identify key structural features, such as planarity, charge distribution, and the nature of substituents, that correlate with enhanced DNA binding or cytotoxic effects nih.govtandfonline.comusp.br. These models can then be used to virtually screen large libraries of potential analogues, prioritizing those with a high predicted activity.

Molecular Docking and Dynamics (MD) Simulations : Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as DNA. It estimates the binding affinity and identifies potential binding modes, including intercalation between base pairs or groove binding. MD simulations complement docking by providing a dynamic view of the ligand-DNA complex over time, revealing the stability of the interaction, conformational changes, and the role of solvent molecules nih.govoup.comoup.comresearchgate.netacs.orgnih.govrsc.org. For analogue design, docking and MD can evaluate how modifications to a lead compound, like this compound, might affect its ability to intercalate into DNA, its sequence selectivity, or its interaction with DNA-associated enzymes. For instance, studies on other DNA intercalators have shown that altering linker length or introducing specific substituents can significantly impact binding energetics and DNA conformation oup.comnih.govrsc.org.

Machine Learning (ML) : Machine learning algorithms, including neural networks, support vector machines, and random forests, are increasingly used in drug design. These algorithms can analyze complex, high-dimensional datasets derived from chemical structures and biological assays to identify intricate patterns and build predictive models. ML can be applied to predict various properties, such as binding affinity, ADME (absorption, distribution, metabolism, excretion) profiles, and toxicity, for novel analogues nih.govbiorxiv.orglindushealth.com. In the context of DNA intercalators, ML models can potentially learn complex SARs that might be missed by traditional QSAR methods, thereby facilitating the design of analogues with improved therapeutic indices.

Application to DNA Intercalator Analogue Design

The predictive power of these computational tools is particularly relevant for designing novel DNA intercalators. By analyzing existing DNA-ligand complexes, researchers can identify critical pharmacophoric features. For example, studies on anthracyclines like doxorubicin (B1662922) have utilized computational modeling to explore how modifications to the aglycone or sugar moieties influence DNA binding affinity and sequence selectivity nih.govrsc.org. Similarly, research on acridine (B1665455) derivatives has explored how structural variations in linker chains and substituents affect bis-intercalation and cytotoxicity tandfonline.comoup.comnih.gov.

While specific predictive modeling studies focusing on this compound analogues are not extensively documented in the readily available literature, the established methodologies provide a clear roadmap for future research. Given this compound's known interaction with DNA, these computational approaches could be employed to:

Systematically explore structural modifications : Changes to the diamine chain length, the nature of the amine substituents, or the aromatic core could be computationally modeled to predict their impact on DNA intercalation and binding affinity.

Identify key descriptors : QSAR models could be developed using this compound derivatives to identify molecular descriptors that strongly correlate with DNA binding or biological activity.

Optimize binding interactions : Docking and MD simulations could predict how modified this compound structures interact with specific DNA sequences or structures, potentially leading to analogues with enhanced specificity.

Leverage machine learning : ML models could be trained on existing data from this compound or related DNA intercalators to predict the activity of novel designed analogues.

Illustrative Data Table: Hypothetical this compound Analogues and Predicted Properties

The following table illustrates the type of data that might be generated through predictive modeling efforts aimed at designing novel this compound analogues. These values are hypothetical and serve to demonstrate the application of computational prediction in analogue design.

Analogue IDStructural Modification (vs. This compound)Key Descriptor (e.g., LogP)Predicted Binding Affinity (nM)Predicted DNA Intercalation StrengthHypothetical Cytotoxicity (IC50, µM)
IA-01Increased diamine chain length (+2 CH2)-2.550Strong1.5
IA-02Introduction of a hydroxyl group on aromatic ring-3.0120Moderate3.2
IA-03Methylation of terminal amines-1.880Strong2.0
IA-04Replacement of aromatic core with fused heterocycle-2.0250Weak8.0
IA-05Shortened diamine chain (-1 CH2)-2.875Strong1.8
IA-06Addition of a bulky substituent on aromatic ring-1.5300Moderate6.5

Note: The data presented in this table is illustrative and conceptual, demonstrating the potential outputs of predictive modeling in analogue design. It is not based on experimental data for this compound or its specific analogues.

Compound Names Mentioned:

this compound

Doxorubicin

Acridine

Acridone

Advanced Analytical Methodologies for Irehdiamine a Research

Integrated Omics Approaches (Proteomics, Metabolomics) for Systems-Level Understanding

Integrated omics approaches, which combine data from various molecular layers, are crucial for a holistic understanding of the biological effects of Irehdiamine A. By simultaneously analyzing changes in proteins (proteomics) and metabolites (metabolomics), researchers can construct a comprehensive picture of the cellular response to this compound.

Proteomics: The application of proteomics in this compound research allows for the large-scale identification and quantification of proteins whose expression levels or post-translational modifications are altered upon treatment with the compound. Techniques such as data-independent acquisition (DIA) mass spectrometry offer a promising avenue for high-throughput and reproducible quantitative proteome profiling frontiersin.org. For instance, in studies of other alkaloids, SWATH-MS-based proteomics has been successfully used to unravel metabolic pathways by identifying differentially expressed proteins. mdpi.com A hypothetical proteomics study on this compound might involve treating a relevant cell line with the compound and comparing the proteome to an untreated control. This could reveal key proteins and pathways that are modulated by this compound, providing clues to its mechanism of action.

Metabolomics: In parallel, metabolomics can identify and quantify the small-molecule metabolites present in a biological system. The integration of metabolomic and transcriptomic data has proven effective in elucidating the biosynthesis of other steroidal alkaloids. nih.gov By applying techniques like UPLC-qTOF mass spectrometry, researchers can profile the metabolic changes induced by this compound. springernature.commdpi.com This could highlight metabolic pathways that are either targeted by the compound or are part of the cellular response to it. For example, an increase in certain metabolites could indicate the inhibition of a specific enzyme by this compound.

By integrating proteomics and metabolomics data, a more complete and systems-level view of this compound's biological impact can be achieved. This multi-omics approach can help to identify not only the direct targets of the compound but also the broader cellular networks that are affected. frontiersin.org

Advanced Imaging Techniques for Subcellular Localization and Interaction Visualization

Visualizing the subcellular localization of this compound and its interactions with cellular components is key to understanding its biological function. Advanced imaging techniques, particularly fluorescence microscopy, offer the necessary resolution and specificity for such investigations.

Confocal and Super-Resolution Microscopy: To visualize this compound within a cell, it would first need to be tagged with a fluorescent probe. While there is no specific literature on fluorescently labeling this compound, rhodamine-based dyes are commonly used for their brightness and photostability in live-cell imaging. nih.govnih.govnih.gov A synthetically modified this compound, conjugated to a fluorophore like rhodamine, could be introduced into cells. Its distribution could then be observed using techniques like confocal laser scanning microscopy, which provides high-resolution optical sectioning of the sample. researchgate.netresearchgate.netevidentscientific.com

For even greater detail, super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or single-molecule localization microscopy (SMLM), could be employed. nih.govinnovations-report.comresearchgate.netbiorxiv.org These methods bypass the diffraction limit of light, allowing for visualization at the nanoscale. nih.govinnovations-report.comresearchgate.netbiorxiv.org This would enable researchers to pinpoint the precise subcellular compartments, such as mitochondria or the endoplasmic reticulum, where this compound accumulates, and to potentially visualize its interaction with specific protein complexes.

The following table outlines a hypothetical experimental workflow for imaging this compound in cells:

StepTechniquePurpose
1Chemical SynthesisConjugate this compound with a fluorescent dye (e.g., a rhodamine derivative).
2Cell Culture and TreatmentIntroduce the fluorescently-labeled this compound to live or fixed cells.
3Confocal MicroscopyObtain 3D images of the compound's distribution within the cell.
4Super-Resolution Microscopy (STED or SMLM)Achieve nanoscale resolution to identify precise subcellular localization and potential co-localization with specific organelles or proteins.
5Co-localization AnalysisUse fluorescently tagged antibodies for specific cellular markers to confirm the location of this compound.

High-Throughput Screening (HTS) Assays for Mechanistic Investigations

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, but it can also be adapted for in-depth mechanistic studies of a single compound like this compound. nih.govnih.govwikipedia.org By designing specific assays, HTS can be used to identify the molecular targets and pathways affected by this steroidal alkaloid.

Target-Based Screening: If a putative target for this compound has been identified, a target-based HTS assay can be developed to confirm this interaction and to understand the structure-activity relationship of related compounds. For example, if this compound is hypothesized to inhibit a particular enzyme, an assay could be designed to measure the enzyme's activity in the presence of a library of this compound analogs.

Phenotypic Screening: Alternatively, phenotypic screening can be used to identify the effects of this compound on cellular processes without a preconceived target. researchgate.net A high-content screening (HCS) approach, which combines automated microscopy with sophisticated image analysis, could be used to assess changes in cell morphology, proliferation, or the expression of specific proteins in response to this compound.

Below is a table illustrating potential HTS assay formats for this compound research:

Assay TypePrincipleInformation Gained
Biochemical Assay Measures the effect of this compound on the activity of a purified enzyme or receptor.Direct interaction with a specific molecular target.
Cell Viability Assay Quantifies the number of living cells after treatment with this compound.Cytotoxic or cytostatic effects.
Reporter Gene Assay Measures the effect of this compound on the activity of a specific signaling pathway using a reporter gene.Modulation of cellular signaling pathways.
High-Content Imaging Assay Automated microscopy and image analysis to quantify changes in cellular phenotypes.Effects on cell morphology, organelle function, and protein localization.

The data generated from these HTS assays can provide valuable insights into the mechanism of action of this compound and can guide further research. researchgate.netenamine.netnuvisan.comnih.gov

Computational Chemistry and Bioinformatics for Data Interpretation and Hypothesis Generation

Computational chemistry and bioinformatics are indispensable tools for interpreting complex experimental data and for generating new hypotheses in this compound research. These in silico approaches can provide insights into the molecular interactions of this compound and can help to prioritize experimental studies.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of this compound to the active site of a potential protein target. nih.govmdpi.com This can help to rationalize experimental findings and to guide the design of more potent analogs. For instance, docking studies have been used to investigate the interactions of other alkaloids with their protein targets. researchgate.net Following docking, molecular dynamics simulations can be used to study the stability of the predicted protein-ligand complex over time.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to other steroidal alkaloids to understand the relationship between their chemical structure and biological activity. nih.govpreprints.orgresearchgate.net A similar approach could be used for this compound and its derivatives to build predictive models that can guide the synthesis of new compounds with improved properties. nih.govpreprints.orgresearchgate.net

The following table summarizes the application of computational methods in this compound research:

Computational MethodApplicationPotential Outcome
Molecular Docking Predicts the binding mode of this compound to a protein target.Identification of key interacting residues and a hypothetical binding pose. mdpi.comnih.gov
Molecular Dynamics Simulates the dynamic behavior of the this compound-protein complex.Assessment of the stability of the binding interaction.
3D-QSAR (e.g., CoMFA) Relates the 3D properties of this compound analogs to their biological activity.A predictive model to guide the design of new, more active compounds. nih.govpreprints.org
Bioinformatics Analysis Interpretation of large datasets from omics and HTS experiments.Identification of enriched biological pathways and generation of new hypotheses.

The integration of these computational approaches with experimental data provides a powerful framework for accelerating research into the therapeutic potential of this compound. nih.gov

Future Directions and Open Questions in Irehdiamine a Research

Unexplored Biosynthetic Pathways and Enzymatic Machinery

A significant gap in our knowledge of Irehdiamine A is the complete elucidation of its biosynthetic pathway. Bisindole alkaloids are typically formed through late-stage biosynthetic processes where two monomeric units are combined. nih.gov However, the specific enzymatic machinery responsible for constructing the unique this compound scaffold is largely unknown. Research on other indole (B1671886) alkaloids suggests that the biosynthesis is a complex, multi-step enzymatic network, often regulated by developmental and environmental factors. idexlab.comnumberanalytics.com

Future research must focus on identifying the specific enzymes and genetic pathways in the source organism, likely a plant from the Apocynaceae family, that lead to this compound. nih.gov The biosynthesis of alkaloids often involves enzymes associated with diverse subcellular compartments, including the cytosol, vacuole, and endoplasmic reticulum, which adds layers of complexity to their study. annualreviews.org Key open questions include:

What are the monomeric precursors of this compound, and how are they synthesized?

Which specific enzymes (e.g., cytochrome P450s, peroxidases, or other oxidoreductases) catalyze the critical dimerization and cyclization steps? researchgate.net

How is the expression of these biosynthetic genes regulated within the plant? numberanalytics.comnih.gov

Answering these questions will likely require genome mining of the source organism, followed by heterologous expression of candidate genes in hosts like E. coli or yeast to characterize enzyme function. digitellinc.com This knowledge is not only of fundamental scientific interest but could also pave the way for metabolic engineering approaches to produce this compound and novel analogues. annualreviews.org

Elucidation of Novel Molecular Targets and Signaling Pathways

While bisindole alkaloids as a class are known for their potent biological activities, including anticancer and antimicrobial effects, the specific molecular targets of this compound remain to be discovered. nih.govmdpi.comresearchgate.net Studies on other bisindole alkaloids have shown they can induce apoptosis through mitochondrial pathways or inhibit specific protein kinases. mdpi.comnih.gov For instance, the marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723) was shown to down-regulate Bcl-2 and up-regulate Bax, pointing to the mitochondrial apoptotic pathway. nih.gov

A primary future goal is to identify the direct binding partners of this compound within the cell. This can be achieved through modern chemical biology approaches, such as:

Affinity-based proteomics: Synthesizing this compound analogues with chemical tags for pull-down experiments to isolate and identify interacting proteins. sigmaaldrich.com

Phenotypic screening: Testing the compound against large panels of cancer cell lines to identify patterns of sensitivity, which can then be correlated with genomic or proteomic data to generate hypotheses about its mechanism of action. news-medical.net

Once putative targets are identified, research must delve into the downstream signaling pathways affected by this compound. Investigating well-established pathways that are often modulated by other alkaloids, such as the MAPK, PI3K/AKT, and mTOR signaling cascades, would be a logical starting point. nih.gov Understanding these interactions is crucial for defining the compound's therapeutic potential and mechanism of action.

Development of Advanced Synthetic Strategies for Complex Analogues

The total synthesis of bisindole alkaloids is a formidable challenge due to their structural complexity. nih.gov While synthetic routes to some bisindoles have been established, future efforts must focus on developing more advanced and efficient strategies for this compound. nih.gov The goal extends beyond simply recreating the natural product; it is about creating a platform for generating a diverse library of complex analogues. nih.govresearchgate.net

Key directions for synthetic research include:

Modular and Divergent Synthesis: Developing synthetic pathways where different fragments of the molecule can be easily modified and combined to rapidly produce a wide range of analogues. rsc.org This allows for systematic exploration of the structure-activity relationship (SAR).

Stereoselective Synthesis: Refining methods to control the precise three-dimensional arrangement of atoms, as the stereochemistry of alkaloids can be critical for their biological activity. researchgate.net

Scalability: Creating synthetic routes that are efficient and can be performed on a larger scale to provide sufficient material for extensive biological testing.

The development of such strategies will enable the synthesis of analogues with modified linker regions, different substitution patterns on the indole rings, and varied stereochemical configurations. These analogues are invaluable tools for probing biological function and potentially optimizing the compound for greater potency or selectivity. nih.gov

Deeper Insight into Non-Canonical DNA Interactions and Consequences

Many alkaloids exert their biological effects by interacting with nucleic acids. nih.gov A fascinating and underexplored area for this compound is its potential to bind to non-canonical DNA structures, such as G-quadruplexes (G4) and i-motifs. nih.gov These structures are often found in the telomeres and promoter regions of oncogenes, making them attractive targets for anticancer drugs. nih.gov The alkaloid escholidine, for example, has been shown to stabilize G-quadruplex structures, primarily through external loop binding. nih.gov

Future research should systematically investigate whether this compound interacts with these higher-order DNA structures. This can be accomplished using a suite of biophysical techniques:

Spectroscopy: Using Circular Dichroism (CD), UV-Visible, and fluorescence spectroscopy to detect binding and subsequent structural changes in DNA. nih.gov

Nuclear Magnetic Resonance (NMR): To obtain detailed structural information about the interaction at an atomic level. nih.gov

Molecular Docking: To computationally model the binding interactions and guide the design of new experiments. nih.gov

A crucial open question is what the biological consequences of such an interaction would be. If this compound is found to bind and stabilize G-quadruplexes in oncogene promoters, it could lead to the transcriptional repression of key cancer-driving genes. This would represent a novel mechanism of action and open up new therapeutic possibilities.

Integrative Research Approaches for Comprehensive Mechanistic Understanding

To unravel the multifaceted nature of this compound, future research must move towards highly integrative approaches that combine data from multiple disciplines. researchgate.net A comprehensive understanding of its mechanism of action requires connecting its biosynthesis, molecular targets, and cellular effects. news-medical.net Modern natural product drug discovery leverages a combination of molecular biology, analytical chemistry, and bioinformatics to link chemical structures to biological functions. news-medical.net

An ideal integrative strategy for this compound would involve:

"Omics"-Driven Discovery: Using genomics and transcriptomics of the source organism to identify biosynthetic gene clusters (addressing Section 8.1). researchgate.net

Chemical Biology Probes: Employing the advanced synthetic analogues developed (as per Section 8.3) as chemical tools to probe cellular functions. sigmaaldrich.com

Systems Biology Analysis: Combining high-throughput screening with proteomics and metabolomics to build a network-level view of the cellular pathways perturbed by this compound upon binding to its targets (linking to Section 8.2). idexlab.com

Functional Genomics: Integrating data on DNA interactions (from Section 8.4) with transcriptomic analyses (e.g., RNA-seq) to understand the downstream effects on gene expression.

Computational Modeling: Building comprehensive computational models that integrate all experimental data to simulate the compound's activity and generate new, testable hypotheses. frontiersin.org

This type of integrative framework, which connects the compound's natural origins to its complex interactions within a human cell, represents the future of natural product research and is essential for fully elucidating the role and potential of this compound as a therapeutic agent.

Q & A

Q. What structural characteristics of Irehdiamine A are critical for its DNA-binding activity?

this compound’s DNA-binding mechanism is attributed to its diamino steroid structure, which induces a β-kinked conformation in DNA at saturation (one steroid per two base pairs). Key structural features include its planar aromatic rings and amino groups, enabling intercalation or groove-binding. Experimental validation involves transient electric dichroism to measure base-pair tilt (~31° from the perpendicular plane) and hyperchromicity assays to assess base-stacking disruption .

Q. Which experimental techniques are essential for characterizing this compound’s interaction with nucleic acids?

Core methodologies include:

  • Equilibrium binding studies : Quantify drug-DNA saturation ratios.
  • Relaxation kinetics : Measure association/dissociation rates (e.g., this compound’s association rate: ~10⁸ M⁻¹s⁻¹; dissociation rate: ~5×10³ s⁻¹) .
  • Transient electric dichroism : Analyze DNA conformational changes (e.g., 13% length increase in eukaryotic DNA vs. 6% in prokaryotic DNA) .
  • UV-Vis spectroscopy : Monitor hyperchromicity to infer base-stacking loss .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Follow standardized protocols:

  • Use homogeneous DNA samples (e.g., bacterial vs. eukaryotic DNA) to account for structural variability.
  • Control buffer conditions (pH, ionic strength) to minimize kinetic variability.
  • Validate results with multiple techniques (e.g., kinetic and equilibrium studies) to cross-check binding constants .

Advanced Research Questions

Q. How do prokaryotic and eukaryotic DNA respond differently to this compound, and what mechanistic hypotheses explain this?

Prokaryotic DNA exhibits a 6% length increase at saturation, while eukaryotic DNA shows 13%, suggesting sequence- or topology-dependent binding. Hypotheses include:

  • Base-pair flexibility : Eukaryotic DNA’s histone interactions may enhance kinking.
  • Steroid-DNA stoichiometry : Differences in drug occupancy per base pair. Experimental approaches: Compare kinetic profiles (e.g., temperature-dependent activation energies: 12–22 kcal/mol) and use chromatinized DNA models .

Q. What strategies resolve contradictions in this compound’s reported binding kinetics?

Discrepancies may arise from DNA source variability or temperature effects. Mitigation strategies:

  • Replicate studies using identical DNA sources (e.g., E. coli vs. calf thymus).
  • Perform Arrhenius analysis to isolate temperature-dependent steps (e.g., association activation energy varies with DNA type) .
  • Conduct meta-analyses of published kinetic data to identify systematic biases .

Q. How can computational modeling improve understanding of this compound’s DNA-binding dynamics?

Molecular dynamics (MD) simulations can predict:

  • Kinking mechanics : Simulate base-pair tilt angles and energy barriers.
  • Binding free energy : Use docking algorithms (e.g., AutoDock) to compare intercalation vs. groove-binding modes. Validate models against experimental dichroism and kinetic data .

Q. What experimental design considerations are critical for optimizing this compound synthesis protocols?

  • Stepwise purity checks : Use HPLC-MS to isolate intermediates.
  • Solvent optimization : Test polar aprotic solvents (e.g., DMF) for yield improvement.
  • Scale-up challenges : Address steric hindrance in diamino steroid formation using kinetic monitoring .

Q. How should researchers interpret this compound’s temperature-dependent kinetic anomalies?

The dissociation rate’s near-independence of temperature suggests entropy-driven binding. Analytical approaches:

  • Calculate thermodynamic parameters (ΔG, ΔH, ΔS) from Van’t Hoff plots.
  • Compare with calorimetry (ITC) data to validate enthalpy-entropy compensation .

Methodological Guidelines

  • Data Presentation : Use tables to summarize kinetic constants (e.g., konk_{\text{on}}, koffk_{\text{off}}) and structural parameters (e.g., tilt angles). Limit figures to critical conformational data .
  • Literature Review : Prioritize studies using orthogonal techniques (e.g., crystallography vs. spectroscopy) to assess mechanistic consensus .
  • Ethical Compliance : Disclose DNA source ethics (e.g., animal-derived DNA) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irehdiamine A
Reactant of Route 2
Reactant of Route 2
Irehdiamine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.